molecular formula C21H16 B11950645 1,2-diphenyl-1H-indene CAS No. 18636-54-9

1,2-diphenyl-1H-indene

Cat. No.: B11950645
CAS No.: 18636-54-9
M. Wt: 268.4 g/mol
InChI Key: VCEAQWICCXVOJV-UHFFFAOYSA-N
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Description

1,2-Diphenyl-1H-indene is an organic compound with the molecular formula C21H16. It is a derivative of indene, featuring two phenyl groups attached to the indene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diphenyl-1H-indene can be synthesized through several methods. One common approach involves the cyclization of stilbene derivatives. For instance, the reaction of 1,2-diphenylacetylene with a suitable catalyst can yield this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, where a halogenated indene derivative reacts with a phenylboronic acid under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic processes. These processes often utilize transition metal catalysts such as palladium or platinum to facilitate the cyclization and coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenyl-1H-indene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Diphenyl-1H-indene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,2-diphenyl-1H-indene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved can include inhibition of specific enzymes or modulation of receptor activity, leading to the desired therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

    Indene: The parent compound of 1,2-diphenyl-1H-indene, featuring a simpler structure without the phenyl groups.

    1,2-Diphenyl-1H-indole: A similar compound with an indole core instead of an indene core.

    1,2-Diphenyl-1H-imidazole: Another related compound with an imidazole ring.

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of two phenyl groups enhances its stability and reactivity, making it a valuable compound in various chemical and industrial applications .

Properties

CAS No.

18636-54-9

Molecular Formula

C21H16

Molecular Weight

268.4 g/mol

IUPAC Name

1,2-diphenyl-1H-indene

InChI

InChI=1S/C21H16/c1-3-9-16(10-4-1)20-15-18-13-7-8-14-19(18)21(20)17-11-5-2-6-12-17/h1-15,21H

InChI Key

VCEAQWICCXVOJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C=C2C4=CC=CC=C4

Origin of Product

United States

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